2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile 2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18088769
InChI: InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile

CAS No.:

Cat. No.: VC18088769

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile -

Specification

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile
Standard InChI InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3
Standard InChI Key PEEFZNCHDXAWTO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#N)C1=CC(=NC=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound belongs to the class of nitrile-substituted pyridine derivatives. Its molecular formula is C₉H₉ClN₂, with a molecular weight of 180.63 g/mol . Key structural features include:

  • A pyridine ring with a chlorine substituent at the 2-position.

  • A 2-methylpropanenitrile group attached to the 4-position of the pyridine ring.

The IUPAC name, 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile, reflects this substitution pattern. The nitrile group (-C≡N) enhances reactivity, making the compound amenable to further functionalization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClN₂
Molecular Weight180.63 g/mol
SMILESCC(C)(C#N)C1=CC(=NC=C1)Cl
InChIKeyPEEFZNCHDXAWTO-UHFFFAOYSA-N

Synthesis and Scalability

Primary Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SₙAr) reactions, leveraging the reactivity of halogenated pyridines. A representative method involves:

  • Substrate Preparation: 2-Chloro-4-fluoropyridine reacts with a nitrile anion generated from 2-methylpropanenitrile under basic conditions.

  • Reaction Conditions: Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Key Reaction:

2-Chloro-4-fluoropyridine+2-methylpropanenitrile anion2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile+F\text{2-Chloro-4-fluoropyridine} + \text{2-methylpropanenitrile anion} \rightarrow \text{2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile} + \text{F}^-

This method achieves high regioselectivity, with fluorine displacement occurring exclusively due to its superior leaving group ability .

Scalability and Industrial Relevance

Recent studies demonstrate the scalability of this approach, with reported yields exceeding 85% on multigram scales (up to 450 g) . The process is compatible with continuous-flow systems, enhancing its industrial applicability .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antidiabetic agents and kinase inhibitors. For example, it is employed in the construction of cyclic azabenzimidazole derivatives, which exhibit potent AMPK activation properties .

Agrochemical Development

In agrochemistry, its nitrile group facilitates the synthesis of herbicides and insecticides. Derivatives have shown activity against pest cytochrome P450 enzymes .

Material Science

The pyridine-nitrogen and nitrile group enable coordination to metal centers, making it useful in designing catalysts and luminescent materials .

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity (Oral)4Use PPE; avoid ingestion.
Skin Irritation2Wear gloves and protective clothing.
Eye Irritation2AUse safety goggles.

Environmental Impact

No ecotoxicity data are publicly available, but nitriles generally require careful disposal to prevent groundwater contamination .

Recent Research and Innovations

Functional Group Transformations

A 2023 study highlighted the compound’s utility in decarboxylation reactions, yielding γ-alkylpyridines—key intermediates in drug discovery . For instance, hydrolysis of the nitrile to a carboxylic acid followed by decarboxylation produces substituted pyridines in 77 g quantities per batch .

Patent Activity

Patent EP2677869B1 discloses its use in synthesizing AMPK activators for diabetes treatment, underscoring its commercial value .

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